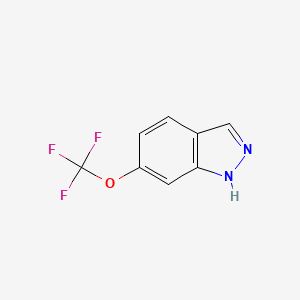

6-(Trifluoromethoxy)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethoxy)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-1-5-4-12-13-7(5)3-6/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUMGPCNHDVHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547421 | |

| Record name | 6-(Trifluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105391-43-3 | |

| Record name | 6-(Trifluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethoxy)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Advances in the Synthesis of 6 Trifluoromethoxy 1h Indazole and Its Functionalized Derivatives

Strategic Approaches for Introducing the Trifluoromethoxy Moiety at the 6-Position

The incorporation of a trifluoromethoxy (OCF3) group into an aromatic ring is a key challenge in the synthesis of 6-(trifluoromethoxy)-1H-indazole. Two primary strategies have emerged: the functionalization of a pre-existing molecule (precursor functionalization) and the introduction of the group at a later stage of the synthesis (late-stage trifluoromethoxylation).

Precursor Functionalization and Regioselective Installation of the OCF3 Group

This approach involves the synthesis of a precursor molecule that already contains the trifluoromethoxy group at the desired position, which is then converted into the final indazole product. The regioselective installation of the OCF3 group onto an aromatic ring is a critical step. While specific examples for the direct trifluoromethoxylation at the 6-position of an indazole precursor are not extensively detailed in the provided results, general strategies for trifluoromethoxylation of aromatic compounds can be inferred. These methods often rely on the use of specialized reagents capable of delivering the OCF3 moiety.

Recent developments have focused on visible-light-promoted regioselective C-H trifluoromethylation of 2H-indazoles, which, although not a direct trifluoromethoxylation, highlights the advances in functionalizing the indazole core under metal-free conditions. nih.gov Such radical-based approaches could potentially be adapted for trifluoromethoxylation.

Late-Stage Trifluoromethoxylation Methodologies

Late-stage functionalization is an increasingly important strategy in medicinal chemistry as it allows for the diversification of complex molecules at a late point in the synthetic sequence. While the direct late-stage trifluoromethoxylation of the 6-position of a pre-formed indazole ring is a challenging transformation, research into trifluoromethoxylation of heteroaromatics is an active area. researchgate.net These methods often involve the development of novel reagents and catalytic systems to achieve regioselectivity and functional group tolerance. researchgate.net

Indazole Ring Annulation Techniques for this compound Scaffold Construction

The construction of the indazole ring itself is a pivotal part of the synthesis. Various cyclization strategies have been developed to form this bicyclic heterocycle, with transition-metal-catalyzed reactions being particularly prominent. researchgate.netchemicalbook.comnih.govacs.orgresearchgate.net

Transition-Metal-Catalyzed Cyclization Reactions

Transition-metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic compounds like indazoles. researchgate.netchemicalbook.comnih.govacs.orgresearchgate.net These methods often proceed via C-H activation and annulation sequences, offering high efficiency and functional group compatibility. researchgate.netresearchgate.net

Palladium catalysts are widely used in the synthesis of indazoles. nih.govacs.org These methodologies include direct C-H arylation and tandem reactions. For instance, the direct C3 arylation of 1H-indazoles has been achieved using palladium acetate (B1210297) with triphenylphosphine (B44618) on water as a solvent. mdpi.com Another approach involves a palladium-catalyzed tandem Suzuki/C-H arylation reaction to construct phenanthridine (B189435) scaffolds, a strategy that could potentially be adapted for indazole synthesis. nih.gov Furthermore, palladium-catalyzed double C(sp2)–H bond functionalization through a sequential nitration/cyclization process has been reported for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org

A notable example of a palladium-catalyzed reaction is the synthesis of 1H-indazoles from pyrazoles and internal alkynes via an oxidative benzannulation. nih.gov This method allows for the construction of 1H-indazoles with various substituents on the benzene (B151609) ring in moderate to good yields. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Indazole Synthesis

| Catalyst/Reagents | Starting Materials | Product Type | Yield | Reference |

| Pd(OAc)2/PPh3 | 1-Methyl-1H-indazole, 4-iodotoluene | 3-Arylated-1H-indazole | Good | mdpi.com |

| PdCl2(dppf)2/Cs2CO3 | 5-bromo-1H-indazol-3-amine, boronic acid esters | 5-Aryl-1H-indazol-3-amines | High | nih.gov |

| Pd(OAc)2/P(tBu)3·HBF4 | Pyrazoles, internal alkynes | 1H-Indazoles | Moderate to Good | nih.gov |

This table is for illustrative purposes and specific yields can vary based on substrates and reaction conditions.

Copper-catalyzed reactions represent another important avenue for the synthesis of indazoles. These methods are often cost-effective and offer complementary reactivity to palladium-based systems. Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been developed to produce N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org This approach has been shown to be effective for substrates that may be challenging for other methods. beilstein-journals.org

Furthermore, copper has been utilized in the synthesis of 2,3-diaryl-2H-indazoles through the annulation of 2-(1-substituted vinyl) anilines with aryl nitrosos, using Cu(OAc)2 as the catalyst and O2 as the oxidant. nih.gov Another strategy involves the thermo-induced isomerization of o-haloaryl N-sulfonylhydrazones followed by a Cu2O-mediated cyclization to yield 1H-indazoles. nih.gov

Table 2: Examples of Copper-Catalyzed Reactions for Indazole Synthesis

| Catalyst/Reagents | Starting Materials | Product Type | Yield | Reference |

| CuI/KOH/1,10-phenanthroline | o-Chlorinated arylhydrazones | N-Phenyl- and N-Thiazolyl-1H-indazoles | 10-70% | beilstein-journals.org |

| Cu(OAc)2/O2 | 2-(1-Substituted vinyl) anilines, aryl nitrosos | 2,3-Diaryl-2H-indazoles | - | nih.gov |

| Cu2O | o-Haloaryl N-sulfonylhydrazones | 1H-Indazoles | - | nih.gov |

This table is for illustrative purposes and specific yields can vary based on substrates and reaction conditions. The original sources should be consulted for detailed information.

Rhodium and Cobalt-Catalyzed Approaches

Transition metal-catalyzed reactions, particularly those employing rhodium and cobalt, have emerged as powerful tools for the synthesis of indazole cores. These methods often proceed through C–H bond activation, offering atom-economical and efficient routes to complex indazole derivatives.

Rhodium(III)-catalyzed C–H bond functionalization and subsequent cyclative capture represents a significant advancement in indazole synthesis. acs.orgosti.gov This approach allows for the one-step, highly functional group-compatible synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. acs.org The reaction mechanism is initiated by the Rh(III)-catalyzed direct addition of an azobenzene (B91143) C–H bond to an aldehyde, followed by cyclization and aromatization. acs.org This methodology has been successfully applied to a broad range of aldehydes and azobenzenes, providing access to a diverse array of substituted indazoles. acs.org Furthermore, rhodium catalysis has been utilized in the annulation of phthalazinones or pyridazinones with allenes to furnish indazole derivatives bearing a quaternary carbon. rsc.org Another rhodium-catalyzed approach involves the [4+2]-type annulation of 1-H-indazoles with propargyl alcohols, leading to the direct synthesis of 6-alkenylindazolo[3,2-a]isoquinolines. rsc.org

Cobalt-catalyzed C–H bond functionalization has also proven effective for the synthesis of indazoles. nih.govmpg.de High-valent cobalt(III) catalysts can facilitate the addition of C–H bonds to aldehydes, followed by a cyclative capture to yield N-aryl-2H-indazoles. nih.gov This method is notable for being the first example of cobalt-catalyzed C–H bond functionalization with additions to aldehydes. nih.gov The process is applicable to a variety of aromatic, heteroaromatic, and aliphatic aldehydes, demonstrating its broad utility. nih.gov Mechanistic studies suggest that these reactions proceed through the formation of a cobaltacycle intermediate. nih.gov

Metal-Free and Organocatalytic Cyclization Pathways

In a move towards more sustainable and cost-effective synthetic methods, metal-free and organocatalytic approaches for indazole synthesis have been developed. These strategies avoid the use of potentially toxic and expensive transition metals.

A practical, metal-free synthesis of 1H-indazoles has been achieved from o-aminobenzoximes. nih.gov This method involves the selective activation of the oxime in the presence of an amino group using methanesulfonyl chloride and triethylamine. nih.gov The reaction proceeds under mild conditions and is amenable to scale-up, affording the desired indazoles in good to excellent yields. nih.gov Another metal-free approach involves the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate to produce 3-trifluoromethyl-1,2,4-triazoles, a related heterocyclic system. frontiersin.orgfrontiersin.org

Organocatalytic asymmetric Nazarov cyclization represents a powerful tool for the enantioselective synthesis of cyclic compounds. organic-chemistry.orgnih.govnih.gov While not directly applied to this compound in the provided context, the principles of organocatalysis, such as the use of chiral thiourea (B124793) catalysts to control stereochemistry, are of significant relevance to modern synthetic chemistry. organic-chemistry.orgnih.govrsc.org These catalysts can operate through a dual activation mechanism, leading to the formation of complex products with high diastereo- and enantioselectivity. nih.govnih.gov

Regioselective Formation of the 1H-Indazole Tautomer

The control of tautomerism is a critical aspect of indazole chemistry, as the 1H- and 2H-tautomers often exhibit different physical and biological properties. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgnih.govnih.gov

Several strategies have been developed to achieve the regioselective formation of the 1H-indazole tautomer. One common approach involves the N-alkylation of the indazole scaffold. beilstein-journals.orgnih.gov The regioselectivity of this reaction is influenced by both steric and electronic effects of substituents on the indazole ring, as well as the nature of the alkylating agent and reaction conditions. beilstein-journals.orgnih.gov For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for N-1 selective indazole alkylation. beilstein-journals.orgnih.gov

Another strategy for the regioselective synthesis of 1H-indazoles involves the cyclization of appropriately substituted precursors. For example, the synthesis of 1H-indazoles from o-aminobenzoximes under metal-free conditions yields the 1H-tautomer. nih.gov Similarly, the reaction of N-tosylhydrazones with nitroaromatic compounds can also produce 1H-indazoles. rsc.org

Diversification and Further Functionalization of the this compound Scaffold

Once the this compound core is synthesized, further diversification is often necessary to explore its structure-activity relationship. This is typically achieved through functionalization at various positions of the indazole ring system.

C-H Functionalization at Peripheral Positions (e.g., C3)

Direct C-H functionalization is a highly desirable transformation as it avoids the need for pre-functionalized substrates. The C3 position of the indazole ring is a common target for such modifications.

Recent advances have been made in the C-H functionalization of 2H-indazoles, including the C3 position, through transition metal-catalyzed C-H activation or radical pathways. rsc.org For instance, a highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been developed using copper hydride catalysis, allowing for the efficient preparation of C3-allyl-1H-indazoles with quaternary stereocenters. mit.edu Rhodium(III)-catalyzed C-H activation has also been employed for the direct synthesis of indazole derivatives. rsc.org Halogenation, particularly iodination and bromination, at the C3 position is a valuable strategy for introducing a handle for further modifications via cross-coupling reactions. chim.it

N-Alkylation and N-Arylation Strategies at N1 and N2

Functionalization of the nitrogen atoms of the indazole ring is a key strategy for modulating the properties of the molecule. Both N-alkylation and N-arylation can significantly impact the biological activity and physical properties of the resulting compounds.

The regioselective N-alkylation of the 1H-indazole scaffold is a well-studied transformation. beilstein-journals.orgnih.gov The outcome of the reaction, favoring either the N1 or N2 isomer, is dependent on factors such as the substituents on the indazole ring, the alkylating agent, the base, and the solvent. beilstein-journals.orgnih.gov For example, while sodium hydride in THF tends to favor N1 alkylation, the use of certain substituents on the indazole ring can lead to excellent N2 regioselectivity. beilstein-journals.orgnih.gov A selective method for the N2-alkylation of 1H-indazoles using alkyl 2,2,2-trichloroacetimidates catalyzed by trifluoromethanesulfonic acid or copper(II) triflate has also been reported. organic-chemistry.org

N-arylation of indazoles can be achieved through copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. nih.gov This method provides access to a variety of N-phenyl- and N-thiazolyl-1H-indazoles. nih.gov

Cross-Coupling Reactions for Peripheral Moiety Introduction

Cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely used to introduce a variety of substituents onto the indazole scaffold.

Suzuki-Miyaura cross-coupling is a prominent method for the C3-functionalization of 1H-indazole. mdpi.com This reaction typically involves the coupling of a C3-halogenated indazole with a boronic acid derivative in the presence of a palladium catalyst. mdpi.com The efficiency of the coupling can be influenced by the choice of catalyst and ligands. mdpi.com Other cross-coupling reactions, such as those involving organobismuth reagents, have also been explored for the functionalization of heterocyclic compounds. researchgate.net These reactions offer a powerful means to introduce aryl and heteroaryl moieties at various positions of the indazole ring, enabling the synthesis of a vast library of derivatives for biological screening.

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound Production

The growing emphasis on environmental stewardship in the chemical and pharmaceutical industries has spurred significant research into sustainable synthetic methodologies. For the production of high-value compounds like this compound, the integration of green chemistry principles is crucial for minimizing environmental impact, reducing costs, and enhancing safety. While specific literature detailing green synthetic routes exclusively for this compound is limited, a number of sustainable strategies developed for analogous indazole derivatives can be applied. These approaches focus on the use of eco-friendly solvents, alternative catalysts, energy-efficient reaction conditions, and improved atom economy.

Application of Greener Solvents

Traditional syntheses of indazoles often rely on volatile and hazardous organic solvents. Modern protocols are increasingly exploring benign alternatives. For instance, a metal-free fluorination of 2H-indazoles has been successfully developed using water as the solvent, operating under ambient air, which significantly improves the environmental profile of the process. acs.org Another promising green solvent is Polyethylene Glycol (PEG-400), which has been utilized in the synthesis of 2H-indazoles. nih.gov PEG-400 is non-toxic, biodegradable, and recyclable, making it an excellent medium for sustainable chemical transformations. nih.gov The use of 2-propanol, another greener solvent option, has also been reported in the preparation of catalysts for indazole synthesis. nih.gov

Advanced Catalytic Systems

A key principle of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. The development of novel catalytic systems for indazole synthesis aligns with this goal.

Metal-Free Synthesis: To avoid the use of potentially toxic and expensive heavy metals, metal-free synthetic routes are highly desirable. Visible-light-promoted regioselective C3-H trifluoromethylation of 2H-indazoles has been achieved under metal-free conditions, proceeding through a radical mechanism. nih.gov Similarly, metal-free annulation reactions have been reported for the synthesis of other fluorinated indazole derivatives. acs.org

Heterogeneous and Recyclable Catalysts: The development of heterogeneous catalysts is a significant step towards sustainable manufacturing. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. A notable example is the use of copper oxide (CuO) nanoparticles supported on activated carbon (CuO@C) as an efficient and recyclable heterogeneous nanocatalyst for the synthesis of 2H-indazoles. nih.gov This system operates under ligand-free and base-free conditions and has been successfully applied to gram-scale production, demonstrating its industrial viability. nih.gov

Energy Efficiency and Alternative Reaction Conditions

Minimizing energy consumption is another cornerstone of green chemistry. This can be achieved by designing reactions that proceed under milder conditions or by using alternative energy sources.

Ambient Temperature Reactions: Several modern synthetic protocols for indazoles are designed to run at room temperature, which significantly reduces energy demands compared to methods requiring high-temperature reflux. orgsyn.org

Photoredox Catalysis: The use of visible light as a renewable energy source is a rapidly growing area in organic synthesis. A visible-light-promoted method for the trifluoromethylation of 2H-indazoles provides a practical, metal-free approach to creating trifluoromethylated indazoles. nih.gov

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.org This technology allows for precise control over reaction parameters, often leading to higher yields and purity while minimizing solvent usage and energy consumption. Its application provides a scalable and safe route to a variety of indazole structures. acs.org

Atom Economy and Feedstock Improvement

Green synthetic routes aim to maximize the incorporation of all materials used in the process into the final product (high atom economy) and utilize more readily available and less hazardous starting materials.

The table below summarizes and compares different synthetic strategies for indazole derivatives, highlighting the green chemistry principles employed.

| Synthetic Strategy | Target/Analogue | Catalyst/Reagent | Solvent | Key Green Feature(s) | Yield | Reference |

| Metal-Free Fluorination | Fluorinated 2H-indazoles | N-Fluorobenzenesulfonimide (NFSI) | Water | Metal-free, use of water as solvent, ambient conditions. | Satisfactory | acs.org |

| Heterogeneous Catalysis | 2H-indazoles | CuO nanoparticles on Activated Carbon (CuO@C) | PEG-400 | Recyclable heterogeneous catalyst, green solvent, ligand- and base-free. | Not specified | nih.gov |

| Photoredox Catalysis | C3-Trifluoromethylated 2H-indazoles | Organic Photocatalyst / Togni's reagent | Not specified | Metal-free, visible light as energy source. | 35-83% | nih.gov |

| Intramolecular N-arylation | N-phenyl-1H-indazoles | CuI / 1,10-phenanthroline | DMF | Use of less expensive chloro-precursors instead of bromo-precursors. | 10-70% | beilstein-journals.org |

| Flow Synthesis | Substituted Indazoles | Not applicable | Not specified | Increased safety, scalability, and efficiency. | Not specified | acs.org |

By integrating these innovative and sustainable approaches, the production of this compound and its derivatives can be aligned with the principles of green chemistry, leading to more environmentally and economically favorable manufacturing processes.

Advanced Spectroscopic and Structural Characterization of 6 Trifluoromethoxy 1h Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 6-(trifluoromethoxy)-1H-indazole derivatives. Through the analysis of various nuclei and the application of multi-dimensional techniques, a complete assignment of all proton, carbon, fluorine, and nitrogen signals can be achieved, confirming connectivity and stereochemistry.

A multi-nuclear approach provides a holistic view of the molecule's electronic structure.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For the this compound core, distinct signals are expected for the protons on the indazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethoxy group.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework. The carbon of the OCF₃ group has a characteristic quartet signal due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons in the indazole ring are also influenced by the substituent, providing insight into the electronic distribution within the ring.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The 6-OCF₃ group will exhibit a singlet in the proton-decoupled ¹⁹F NMR spectrum at a characteristic chemical shift, confirming its presence and electronic environment. For instance, in related compounds like 2-trifluoromethoxy-1-indanol, the ¹⁹F NMR signal provides clear evidence of the OCF₃ group's presence. acs.org

¹⁵N NMR: ¹⁵N NMR spectroscopy, though less common due to lower natural abundance and sensitivity, can provide direct information about the nitrogen atoms of the indazole ring. nih.gov The chemical shifts of N1 and N2 can help elucidate tautomeric equilibria and protonation states. Studies on related indazole systems have successfully used ¹⁵N NMR in conjunction with GIAO calculations to differentiate between N1 and N2 substituted isomers. nih.gov

Table 1: Representative NMR Data for Indazole Derivatives Note: Exact chemical shifts for this compound can vary based on solvent and experimental conditions. The data below is illustrative for the indazole scaffold.

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|

| ¹H | 7.0 - 8.5 (aromatic), 10-13 (N-H) | Position and environment of protons on the ring. |

| ¹³C | 110 - 150 (aromatic), ~121 (q, JCF ≈ 257 Hz) (OCF₃) | Carbon skeleton, presence of OCF₃ group. |

| ¹⁹F | ~ -58 to -60 | Presence and electronic state of the OCF₃ group. |

| ¹⁵N | ~ -150 to -250 (pyrrolic vs. pyridinic N) | Tautomeric form, N-substitution pattern. nih.gov |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. emerypharma.com It is used to trace the connectivity of adjacent protons in the benzene (B151609) portion of the indazole ring, helping to assign H4, H5, and H7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). nih.govemerypharma.com It is essential for assigning the chemical shifts of protonated carbons in the indazole ring by linking the known proton signals to their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu It is particularly powerful for identifying quaternary carbons and for confirming the position of substituents. For example, an HMBC correlation between H5 or H7 and the carbon of the OCF₃ group would definitively confirm the 6-position of the trifluoromethoxy substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is useful for determining the three-dimensional structure and for observing through-space interactions, which can be critical in complex derivatives.

Table 2: Application of 2D NMR for Structural Elucidation of this compound

| Technique | Correlation Type | Purpose | Example Application |

|---|---|---|---|

| COSY | ¹H ↔ ¹H (J-coupled) | Establish proton connectivity | Correlate H4 with H5; H7 with H5. |

| HSQC | ¹H – ¹³C (1-bond) | Assign protonated carbons | Link H3 signal to C3; H7 to C7, etc. emerypharma.com |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Assign quaternary carbons & confirm substituent position | Correlate H5 and H7 to the C6-O carbon; correlate H3 to C3a and C7a. researchgate.net |

| NOESY | ¹H ↔ ¹H (through-space) | Determine spatial proximity | Observe NOE between H5 and H4/H7. |

Solid-state NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), is a powerful method for studying molecules in their crystalline form. irispublishers.com Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the static molecular structure.

For indazoles, which can exist as 1H and 2H tautomers, ssNMR is crucial for determining the dominant tautomeric form in the solid state. nih.govclockss.orgresearchgate.net This is often difficult to ascertain in solution due to rapid proton exchange. The chemical shifts of carbons C3, C3a, and C7a are particularly sensitive to the tautomeric state.

Furthermore, ssNMR can distinguish between different polymorphic forms of a crystalline solid. irispublishers.com Polymorphs can have different crystal packing and intermolecular interactions, leading to distinct signals in the ¹³C CPMAS spectrum, even though the chemical constitution is identical. This technique is therefore vital for characterizing the solid-state properties of this compound derivatives, which can impact their physical properties. Studies on other heterocyclic systems have demonstrated the ability of ¹³C CPMAS NMR to identify and characterize co-existing tautomers and polymorphs in the solid state. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The indazole ring system exhibits several characteristic vibrational bands. The assignment of these bands can be aided by comparison with known indazole spectra and with DFT calculations.

N-H Stretch: A broad band typically appears in the IR spectrum between 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration, indicative of hydrogen bonding in the solid state or in concentrated solutions.

C-H Stretch: Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region. researchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused ring system give rise to a series of bands in the 1450-1650 cm⁻¹ region. These are often strong in both IR and Raman spectra.

Ring Breathing Modes: Collective vibrations of the entire ring system, often called "ring breathing" modes, appear in the fingerprint region (below 1300 cm⁻¹) and are highly characteristic of the indazole scaffold.

Low-Frequency Modes: Low-frequency Raman and THz-IR spectroscopy can probe intermolecular vibrations, such as those arising from hydrogen bonding networks and crystal lattice phonons, providing information on crystal packing. mdpi.com

The trifluoromethoxy group possesses strong, characteristic vibrational bands that are easily identifiable.

C-F Stretching: The most prominent features are the intense asymmetric and symmetric C-F stretching vibrations, which typically appear in the 1200-1300 cm⁻¹ (asymmetric) and 1100-1200 cm⁻¹ (symmetric) regions of the IR spectrum. These bands are often the strongest in the entire spectrum.

O-CF₃ Stretching: The stretching of the O-CF₃ bond also gives rise to a characteristic band, though it is generally less intense than the C-F stretches.

The OCF₃ group is a potent electron-withdrawing group, a property sometimes referred to as a "super-halogen". nih.gov This electronic effect influences the vibrational frequencies of the indazole ring. The withdrawal of electron density can lead to a shift in the C=C and C=N stretching frequencies compared to an unsubstituted indazole. This is because the bond strengths within the aromatic system are altered, which in turn changes the energy required to excite their vibrations. This strong electron-withdrawing nature, which operates over long ranges, is a key feature imparted by the trifluoromethoxy substituent. nih.govrsc.org

Table 3: Summary of Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method | Notes |

|---|---|---|---|

| N-H Stretch | 3100 - 3300 | IR | Broad, indicates H-bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Sharp, medium intensity. researchgate.net |

| C=N / C=C Stretch | 1450 - 1650 | IR, Raman | Series of strong to medium bands. |

| C-F Asymmetric Stretch | ~1250 - 1290 | IR | Very strong absorption. |

| C-F Symmetric Stretch | ~1160 - 1190 | IR | Very strong absorption. |

| Ring Deformation/Breathing | < 1300 | IR, Raman | Fingerprint region, characteristic of the ring. mdpi.com |

Mass Spectrometry Techniques for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone analytical technique in the structural elucidation of novel compounds, providing vital information on molecular weight and structural features. For derivatives of this compound, these methods confirm the identity and purity of synthesized compounds and offer deep insights into their chemical makeup.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized this compound derivatives. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a unique elemental formula.

The precise mass measurement enables researchers to distinguish between compounds that may have the same nominal mass but differ in their atomic composition. For fluorinated compounds like this compound, this accuracy is critical for verifying the successful incorporation of the fluorine atoms. The monoisotopic mass of the parent compound, C8H5F3N2O, is 202.03540 Da. HRMS analysis would typically be performed using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generate protonated molecules ([M+H]+), sodium adducts ([M+Na]+), or other common adducts. The experimentally measured m/z value is then compared against the theoretically calculated mass for the expected formula to confirm the compound's identity.

In the characterization of new libraries of related trifluoromethylated pyrimido[1,2-b]indazole derivatives, HRMS has been successfully employed to confirm the structure of all new compounds. nih.gov This underscores the technique's reliability and necessity in the synthesis and identification of complex fluorinated heterocyclic systems.

Below is a table of predicted exact masses for common adducts of this compound that would be analyzed using HRMS. Such tables are fundamental in interpreting the resulting spectra.

| Adduct Formula | Adduct Type | Calculated m/z |

| [C8H5F3N2O + H]+ | [M+H]+ | 203.04268 |

| [C8H5F3N2O + Na]+ | [M+Na]+ | 225.02462 |

| [C8H5F3N2O + K]+ | [M+K]+ | 240.99856 |

| [2(C8H5F3N2O) + H]+ | [2M+H]+ | 405.07808 |

This interactive table displays the theoretical high-resolution mass-to-charge ratios for common adducts of this compound.

Tandem Mass Spectrometry (MS/MS) extends the capabilities of mass spectrometry by enabling the detailed structural analysis of a selected precursor ion. In an MS/MS experiment, a specific ion of interest (e.g., the [M+H]+ ion of a this compound derivative) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern obtained provides a "fingerprint" of the molecule, revealing information about its connectivity and the stability of its substructures.

For a derivative of this compound, key fragmentation pathways would likely include:

Loss of the Trifluoromethoxy Group: Cleavage of the Ar-OCF3 bond or fragmentation within the -OCF3 group itself.

Indazole Ring Fission: Rupture of the heterocyclic indazole ring, often leading to the loss of N2 or related nitrogen-containing fragments.

Cleavage of Substituents: If other functional groups are present on the indazole core, their characteristic neutral losses or fragment ions would be observed.

By systematically analyzing these fragmentation pathways, chemists can piece together the molecular structure, confirm the position of substituents on the indazole ring, and differentiate between isomers. This structural mapping is crucial for ensuring that the desired chemical entity has been synthesized, especially when multiple reaction outcomes are possible.

X-ray Crystallography for Precise Three-Dimensional Structure Determination

While mass spectrometry confirms molecular weight and connectivity, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms.

A key structural feature of interest in this compound is the conformation of the trifluoromethoxy (-OCF3) group relative to the plane of the indazole ring. The orientation of this group can significantly influence the molecule's electronic properties and its ability to engage in intermolecular interactions.

Studies on analogous fluorinated aromatic compounds have revealed two primary conformational preferences for such groups: coplanar and orthogonal. semanticscholar.org In the coplanar conformation, the C-O bond lies in the same plane as the aromatic ring, whereas in the orthogonal conformation, it is oriented perpendicular to the ring. Research on trifluoromethoxybenzene derivatives indicates a strong preference for the orthogonal conformation. semanticscholar.org This preference is attributed to stereoelectronic effects, where the orthogonal arrangement minimizes steric repulsion and optimizes orbital interactions. It is therefore highly probable that the -OCF3 group in this compound would also adopt a similar orthogonal conformation, a hypothesis that can be definitively confirmed by X-ray crystallography.

| Fluorinated Group | Dominant Conformation | Reference |

| Methoxy (B1213986) (-OCH3) | Coplanar | semanticscholar.org |

| Difluoromethoxy (-OCHF2) | Mostly Coplanar | semanticscholar.org |

| Trifluoromethoxy (-OCF3) | Orthogonal | semanticscholar.org |

This interactive table summarizes the typical conformational preferences of various methoxy groups attached to an aromatic ring, as observed in related studies.

X-ray crystallography is unparalleled in its ability to map the complex network of intermolecular interactions that govern how molecules arrange themselves in a crystal lattice. For this compound derivatives, these interactions are critical for understanding the material's physical properties.

The presence of the indazole N-H group allows for the formation of strong, classical hydrogen bonds (N-H···N), which often direct the primary assembly of molecules into chains or dimers. However, the trifluoromethoxy group introduces a suite of weaker, yet significant, non-covalent interactions involving its highly electronegative fluorine atoms. rsc.org These include:

C–H···F–C Hydrogen Bonds: Weak hydrogen bonds can form between C-H donors and the fluorine atoms of the -OCF3 group. rsc.org

C–F···π Interactions: The electron-rich π-system of the indazole ring can interact favorably with the electron-poor fluorine atoms. rsc.org

C–F···F–C Contacts: These interactions, sometimes referred to as the "fluorous effect," can contribute to the stabilization of the crystal packing. rsc.org

Computational Chemistry and Theoretical Investigations of 6 Trifluoromethoxy 1h Indazole

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Energetic Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecular systems. researchgate.net By calculating the electron density, DFT methods can provide insights into a molecule's energetic landscape, orbital distributions, and reactivity patterns. For 6-(trifluoromethoxy)-1H-indazole, DFT calculations are crucial for understanding the influence of the potent electron-withdrawing trifluoromethoxy group on the indazole ring system.

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, where the proton is located on the N1 and N2 atoms of the pyrazole (B372694) ring, respectively. The relative stability of these tautomers is a critical factor that governs the molecule's chemical behavior and its interactions with biological targets.

The equilibrium between the 1H and 2H forms is influenced by the nature and position of substituents on the benzene (B151609) ring. For this compound, the strong electron-withdrawing nature of the -OCF3 group is expected to play a significant role in modulating the acidity of the N-H protons and thus the tautomeric preference.

Computational studies on substituted indazoles have shown that the 1H-tautomer is generally more stable than the 2H-tautomer, and this preference is often maintained in both the gas phase and in solution. nih.govdergipark.org.tr The electron-withdrawing -OCF3 group at the 6-position is anticipated to further stabilize the 1H-tautomer by inductively withdrawing electron density from the ring system, thereby increasing the acidity of the N1-H proton. Theoretical calculations would be instrumental in quantifying the energy difference between the two tautomers and predicting the equilibrium constant.

Table 1: Predicted Tautomeric Energy Differences for Substituted Indazoles

| Substituent at C6 | Tautomer | Relative Energy (kcal/mol) | Predicted Equilibrium Favorability |

| H | 1H | 0.00 | Favored |

| 2H | > 0 | Less Favored | |

| NO2 | 1H | 0.00 | Strongly Favored |

| 2H | Significantly > 0 | Much Less Favored | |

| OCF3 (Predicted) | 1H | 0.00 | Strongly Favored |

| 2H | Significantly > 0 | Much Less Favored |

Note: This table is illustrative and based on the known effects of electron-withdrawing groups. Precise energy values for this compound would require specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the indazole ring, particularly the electron-rich pyrazole moiety. The electron-withdrawing -OCF3 group will likely lower the energy of both the HOMO and LUMO. The LUMO is anticipated to have significant contributions from the benzene ring and the C=N bond of the pyrazole ring, with some delocalization onto the trifluoromethoxy group. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Molecular Electrostatic Potential (MESP) surfaces provide a visual representation of the charge distribution within a molecule. For this compound, the MESP surface would likely show a region of negative potential (red) around the N2 atom of the pyrazole ring, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. Conversely, the region around the N1-H proton would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. The fluorine atoms of the -OCF3 group would also contribute to a region of negative potential.

Table 2: Calculated Electronic Properties of a Representative Indazole Derivative (6-methyl-1H-benzimidazole)

| Parameter | Value |

| HOMO Energy | -6.14 eV |

| LUMO Energy | -1.21 eV |

| HOMO-LUMO Gap | 4.93 eV |

| Dipole Moment | 3.56 D |

Source: Adapted from a study on a related benzimidazole (B57391) derivative. nih.govnih.gov Values for this compound would differ due to the electronic effects of the OCF3 group.

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. nih.govresearchgate.net For this compound, theoretical studies could investigate various reactions, such as N-alkylation, N-arylation, and electrophilic aromatic substitution.

For instance, in an N-alkylation reaction, DFT could be used to compare the activation barriers for the reaction occurring at the N1 versus the N2 position. These calculations would likely confirm the regioselective preference for N1-alkylation due to the greater thermodynamic stability of the 1H-tautomer and the steric hindrance at the N2 position. Transition state calculations would reveal the geometry of the activated complex and provide insights into the factors that stabilize it.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and guiding the design of more potent molecules.

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors that quantify various aspects of a molecule's structure. The 6-OCF3 substituent in this compound derivatives would significantly influence several key descriptors:

Electronic Descriptors: The trifluoromethoxy group is strongly electron-withdrawing, which would be reflected in descriptors such as the Hammett constant (σ), dipole moment, and atomic charges.

Lipophilicity Descriptors: The -OCF3 group is highly lipophilic, which would increase the calculated logP value of the molecule, a critical parameter for membrane permeability and bioavailability.

Steric Descriptors: The size and shape of the -OCF3 group would be captured by descriptors like molar refractivity and van der Waals volume.

By analyzing the correlation between these descriptors and the biological activity of a series of this compound derivatives, a QSAR model can identify the key structural features required for optimal activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by generating 3D contour maps that visualize the regions around a molecule where steric bulk, positive or negative charge, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

For a series of this compound derivatives, a 3D-QSAR model could reveal the following:

Steric Contour Maps: These maps might indicate that bulky substituents are not well-tolerated in certain regions, while having a specific shape is beneficial in others.

Electrostatic Contour Maps: These maps could highlight the importance of the electron-withdrawing nature of the 6-OCF3 group and the hydrogen-bonding capabilities of the indazole core for binding to a biological target.

Hydrophobic/Hydrophilic Maps: These would likely show that the lipophilic -OCF3 group prefers to interact with a hydrophobic pocket in the target protein.

These predictive models can then be used to virtually screen new, un-synthesized derivatives of this compound to prioritize the most promising candidates for synthesis and biological testing. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Profiling

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a small molecule (ligand) and a biological target, typically a protein. These techniques provide insights into the binding affinity, orientation, and stability of the ligand-protein complex, which are crucial for rational drug design.

While specific molecular docking studies solely on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on its derivatives. For instance, research on indazole-based inhibitors targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a key protein in cancer progression, has explored compounds containing the 6-(trifluoromethoxy)phenyl-1H-indazole moiety. tandfonline.comnih.gov

In one such study, a derivative, 4-(4-ethylpiperazin-1-yl)-N-(6-(2-(trifluoromethoxy)phenyl)-1H-indazol-3-yl)benzamide, was docked into the ATP-binding pocket of FGFR1. tandfonline.comnih.govtandfonline.com The analysis of its binding mode revealed several key interactions that are likely influenced by the core indazole structure and the trifluoromethoxy group. The indazole ring itself often acts as a crucial hinge-binding motif in kinase inhibitors. mdpi.com

The predicted binding mode for this derivative highlighted the following potential interactions, which can be extrapolated to the parent this compound scaffold:

Hydrogen Bonding: The indazole nitrogen atoms are capable of forming hydrogen bonds with amino acid residues in the hinge region of kinases. This is a common and critical interaction for the anchoring of kinase inhibitors.

Hydrophobic Interactions: The benzene part of the indazole ring and the trifluoromethoxy group can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. The trifluoromethoxy group, with its lipophilic nature, can enhance these interactions.

Pi-Stacking: The aromatic indazole ring can participate in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

| Interaction Type | Potential Interacting Residues (Example: Kinase) | Role of this compound |

| Hydrogen Bonding | Hinge region residues (e.g., Alanine, Cysteine) | Indazole N-H and pyrazole nitrogen as H-bond donor/acceptor |

| Hydrophobic Interactions | Aliphatic and aromatic residues (e.g., Leucine, Valine, Phenylalanine) | Benzene ring and trifluoromethoxy group |

| Pi-Interactions | Aromatic residues (e.g., Phenylalanine, Tyrosine) | Indazole aromatic system |

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, assessing its stability over time. While specific MD simulation data for this compound is scarce, general principles can be applied. An MD simulation would typically track the root-mean-square deviation (RMSD) of the ligand and protein backbone to evaluate the stability of the binding pose predicted by docking.

A stable binding mode would be characterized by a low and fluctuating RMSD for the ligand within the binding pocket. The simulation would also reveal the persistence of key interactions, such as hydrogen bonds, and the flexibility of different parts of the molecule. The trifluoromethoxy group, due to its size and rotational freedom, might exhibit a degree of flexibility, which could be advantageous for adapting to the conformational changes within the binding pocket.

The stability of the complex is also influenced by the solvent environment. MD simulations explicitly model water molecules, providing a more realistic representation of the biological system and allowing for the calculation of binding free energies, which are a more rigorous predictor of binding affinity than docking scores alone.

Conformational Landscape and Steric Impact of the 6-Trifluoromethoxy Group

The conformational landscape of a molecule describes the accessible low-energy three-dimensional arrangements of its atoms. For this compound, a key determinant of its conformation is the orientation of the trifluoromethoxy group relative to the indazole ring.

The -OCF₃ group is known to have distinct steric and electronic properties. It is a moderately lipophilic and strongly electron-withdrawing group. The steric bulk of the trifluoromethoxy group is significant and can influence the planarity of the molecule and its ability to fit into a binding pocket.

Computational studies on substituted aromatic rings have shown that the trifluoromethoxy group can adopt various conformations due to rotation around the C-O bond. The preferred orientation will be a balance between steric hindrance with adjacent atoms and electronic effects, such as the alignment of dipoles.

The electronic impact of the 6-trifluoromethoxy group is also significant. As a strong electron-withdrawing group, it will modulate the electron density distribution across the indazole ring system. This can affect the strength of hydrogen bonds formed by the indazole nitrogens and the reactivity of the molecule. In studies of other indazole derivatives, the introduction of electron-withdrawing groups has been shown to influence biological activity. mdpi.com

| Feature | Description |

| Molecular Formula | C₈H₅F₃N₂O |

| IUPAC Name | This compound |

| Key Substituent | Trifluoromethoxy (-OCF₃) at position 6 |

| Properties of -OCF₃ group | Strong electron-withdrawing, moderately lipophilic, sterically demanding |

| Potential Conformational Feature | Non-planar arrangement due to steric hindrance between the -OCF₃ group and the H at position 5 |

Advanced Reactivity and Mechanistic Studies of 6 Trifluoromethoxy 1h Indazole

Reaction Pathways Governed by the Indazole Core and Trifluoromethoxy Substituent

The reactivity of 6-(trifluoromethoxy)-1H-indazole is a dynamic interplay between the indazole core and the trifluoromethoxy substituent. The indazole ring system, a bicyclic heteroaromatic structure, can exist in tautomeric forms, with the 1H-indazole tautomer being generally more stable than the 2H-indazole form. chemicalbook.com The presence of the trifluoromethoxy group at the 6-position significantly influences the electronic properties of the entire molecule.

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring

The indazole nucleus is susceptible to both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is dictated by the electron distribution within the ring system, which is in turn modulated by the strongly electron-withdrawing trifluoromethoxy group.

Electrophilic Substitution: Indazoles generally undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com For this compound, the trifluoromethoxy group deactivates the benzene (B151609) ring towards electrophilic attack, making these reactions more challenging compared to unsubstituted indazole. The directing effect of the trifluoromethoxy group and the pyrazole (B372694) ring will influence the position of substitution. Theoretical calculations and experimental evidence for related systems suggest that electrophilic attack is likely to occur at positions where electron density is highest, which can be predicted using computational methods. science.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene ring, enhanced by the -OCF3 group, makes it a candidate for nucleophilic aromatic substitution. While SNAr reactions on electron-deficient aryl fluorides have been shown to proceed through various mechanisms, including stepwise and concerted pathways, the specific reactivity of the fluorine atoms on the trifluoromethoxy group is a key consideration. nih.gov However, direct nucleophilic attack on the benzene ring is also a possibility, particularly with strong nucleophiles. The outcome of such reactions is highly dependent on the reaction conditions and the nature of the nucleophile. rsc.org

Specific Reactivity and Stability of the 6-Trifluoromethoxy Group Under Diverse Reaction Conditions

The trifluoromethoxy group (-OCF3) is known for its high metabolic stability and lipophilicity, which are desirable properties in drug design. mdpi.com This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which shield the ether oxygen from metabolic attack. mdpi.com

Under various reaction conditions, the trifluoromethoxy group generally exhibits remarkable stability. mdpi.com It is resistant to many common chemical transformations, including those involving strong acids, bases, and oxidizing or reducing agents. However, extreme conditions can lead to its decomposition. For instance, some trifluoromethoxy-containing compounds can decompose at high temperatures. sioc-journal.cn The stability of the trifluoromethoxy group is a significant advantage, allowing for a wide range of chemical modifications to be performed on the indazole scaffold without affecting this crucial substituent.

Coupling Reactions for Scaffold Diversification and Library Synthesis

The development of efficient coupling reactions has been instrumental in the synthesis of diverse libraries of indazole derivatives for high-throughput screening.

C-C, C-N, and C-O Bond Formation Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds on the indazole scaffold. researchgate.net These reactions typically involve the coupling of a halogenated or triflated indazole with a suitable coupling partner, such as a boronic acid (Suzuki coupling), an amine (Buchwald-Hartwig amination), or an alcohol (Buchwald-Hartwig etherification).

For this compound, functionalization at various positions of the indazole ring is possible. For example, C-H activation strategies have emerged as a direct and atom-efficient method for forming C-C and C-N bonds, providing access to a wide array of synthetic variants of the indazole moiety. nih.gov

| Reaction Type | Description | Key Features |

|---|---|---|

| Suzuki Coupling | Forms C-C bonds by coupling a halide or triflate with a boronic acid or ester. | Versatile for introducing aryl, heteroaryl, and alkyl groups. |

| Buchwald-Hartwig Amination | Forms C-N bonds by coupling a halide or triflate with an amine. | Enables the synthesis of a wide range of N-substituted indazoles. |

| Buchwald-Hartwig Etherification | Forms C-O bonds by coupling a halide or triflate with an alcohol or phenol (B47542). | Useful for introducing alkoxy or aryloxy substituents. |

| C-H Activation/Functionalization | Directly forms C-C or C-N bonds by activating a C-H bond. | Atom-economical and allows for late-stage functionalization. |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is primarily centered on the indazole ring system. The trifluoromethoxy group is generally inert to common oxidizing and reducing agents.

Oxidation: Oxidation of the indazole ring can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation could potentially lead to the formation of indazolones or ring-opened products.

Reduction: The pyrazole portion of the indazole ring can be susceptible to reduction under certain conditions. Catalytic hydrogenation, for example, could potentially reduce the pyrazole ring, leading to indoline-type structures. The specific outcome would depend on the catalyst, solvent, and reaction parameters.

Exploration of Novel Synthetic Transformations and Cascade Reactions

The unique structural and electronic properties of this compound make it an attractive substrate for exploring novel synthetic transformations and cascade reactions.

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to building molecular complexity. For this compound, cascade reactions could be designed to rapidly assemble complex molecular architectures. For example, a cascade sequence could involve an initial coupling reaction followed by an intramolecular cyclization to construct polycyclic systems.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. chemrxiv.orgrsc.orgnih.gov This methodology could be applied to this compound for reactions such as C-H functionalization, trifluoromethylation, and other radical-mediated processes. researchgate.net The development of such reactions would provide new avenues for the late-stage functionalization of this important scaffold.

Mechanistic Investigations Using Experimental and Computational Approaches

The reactivity of the indazole scaffold is a subject of considerable interest, particularly the factors governing the regioselectivity of substitution at the N1 and N2 positions of the pyrazole ring. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, a wealth of information on closely related substituted indazoles provides a strong framework for understanding its probable behavior. These studies, combining experimental evidence with computational modeling, offer valuable insights into the electronic and steric effects that dictate reaction pathways.

Experimental studies on the functionalization of indazole derivatives, such as N-alkylation, often reveal a mixture of N1 and N2 isomers, with the ratio being highly dependent on the reaction conditions and the nature of the substituents on the indazole ring. beilstein-journals.orgnih.govbeilstein-journals.org Computational approaches, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the underlying mechanisms controlling this regioselectivity. nih.govnih.gov

Experimental Findings on Analogous Systems

Research on the alkylation of substituted indazoles highlights the intricate interplay of various factors. For instance, in the case of methyl 5-bromo-1H-indazole-3-carboxylate, a compound structurally analogous to our target, the choice of base and solvent has a profound impact on the N1/N2 product ratio. The use of sodium hydride (NaH) in dimethylformamide (DMF) can lead to a mixture of N1 and N2 alkylated products. nih.gov

In a study on various substituted indazoles, it was observed that electron-withdrawing groups at certain positions can influence the regioselectivity of N-alkylation. For example, the presence of a nitro group, a strong electron-withdrawing group, at the 6-position of the indazole ring has been studied in the context of its reaction with formaldehyde (B43269) in acidic conditions. nih.gov

The following table summarizes representative experimental results for the N-alkylation of a model substituted indazole, methyl 5-bromo-1H-indazole-3-carboxylate, showcasing the effect of reaction conditions on regioselectivity.

| Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Total Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Isopropyl Iodide | NaH | DMF | Room Temp | 38:46 | 84 | nih.gov |

| Methyl Iodide | K2CO3 | DMF | Room Temp | 44:40 | 84 | beilstein-journals.org |

| n-Pentyl Bromide | NaH | THF | 50 | >99:1 | 89 | nih.gov |

These results underscore the challenge in predicting the outcome of N-alkylation reactions on the indazole core and highlight the necessity of detailed mechanistic studies for each specific substrate. The trifluoromethoxy group at the 6-position of 1H-indazole is expected to exert a significant electronic influence on the reactivity of the N-H bond, likely affecting the acidity and nucleophilicity of the two nitrogen atoms.

Computational Approaches to Mechanistic Understanding

DFT calculations have proven to be a powerful tool for rationalizing the experimental observations in indazole chemistry. These studies often focus on the relative stabilities of the N1 and N2 tautomers and the transition states leading to the different products. For the parent 1H-indazole, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. nih.gov

In the case of nitro-substituted 1H-indazoles, DFT calculations have been employed to understand their reactivity towards electrophiles like formaldehyde. These calculations indicate that the reaction proceeds through the neutral indazole reacting with protonated formaldehyde. nih.gov The relative energies of the possible intermediates and transition states determine the final product distribution.

For the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations have suggested that the formation of the N1-substituted product is favored under certain conditions due to a chelation mechanism involving the base cation. nih.gov Conversely, non-covalent interactions can drive the formation of the N2-product under other conditions. nih.gov

The following table presents calculated energetic data for the two tautomers of the parent 1H-indazole, providing a baseline for understanding the energetic landscape of this heterocyclic system.

| Tautomer | Computational Method | Relative Stability (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| 1H-Indazole | MP2/6-31G | 0 (Reference) | nih.gov |

| 2H-Indazole | MP2/6-31G | 15 | nih.gov |

| 1-Substituted Isomer (with CH2OH) | B3LYP/6-311++G(d,p) | 0 (Reference) | nih.gov |

| 2-Substituted Isomer (with CH2OH) | B3LYP/6-311++G(d,p) | 20 | nih.gov |

For this compound, it is anticipated that the strong electron-withdrawing nature of the trifluoromethoxy group will influence the electron density distribution across the indazole ring system. This, in turn, will affect the relative energies of the N1 and N2 anions formed upon deprotonation and the subsequent transition states for functionalization. A comprehensive mechanistic study combining experimental and computational approaches would be necessary to fully elucidate the reactivity of this specific compound and to enable the selective synthesis of its derivatives.

Structure Activity Relationship Sar and Molecular Design Principles for 6 Trifluoromethoxy 1h Indazole Derivatives

Comprehensive SAR Analysis of Substituent Effects at Various Positions (C3, N1, N2) on the 6-(Trifluoromethoxy)-1H-indazole Scaffold

C3-Position: The C3 position of the indazole ring is a primary site for modification aimed at directly interacting with biological targets. In many kinase inhibitors, for instance, groups at the C3 position are designed to form key interactions within the ATP-binding cleft. nih.gov Methods for the direct functionalization of the C3 position are less common compared to the more nucleophilic nitrogen positions, making C3-substitution a synthetically important challenge. mit.edusemanticscholar.org The introduction of amide or amine functionalities at C3 is a recurrent strategy; for example, 1H-indazole-3-amine has been identified as an effective hinge-binding fragment in several kinase inhibitors. nih.govnih.gov On the this compound scaffold, the strong inductive effect of the 6-OCF₃ group would influence the electronic character of the entire ring system, suggesting that the electronic properties of the C3-substituent must be carefully balanced to achieve optimal target engagement.

The Role of the 6-Trifluoromethoxy Group in Modulating Molecular Recognition and Binding Affinity

The trifluoromethoxy (OCF₃) group is a privileged substituent in modern drug design, prized for its ability to profoundly influence a molecule's properties and its interactions with biological targets.

The OCF₃ group imparts unique physicochemical characteristics to the indazole scaffold. It is one of the most lipophilic substituents used in medicinal chemistry, which can significantly enhance a compound's ability to cross cellular membranes. Furthermore, the high electronegativity of the three fluorine atoms makes the OCF₃ group a potent electron-withdrawing substituent through induction. This electronic pull modulates the acidity of nearby protons, such as the indazole N-H, making it a stronger hydrogen bond donor and potentially increasing binding affinity with target proteins. pharmablock.com

Table 1: Comparison of Physicochemical Properties of Common Substituents

| Substituent | Hansch-Lipinski π Constant (Lipophilicity) | Hammett Constant σₚ (Electronic Effect) |

| -H | 0.00 | 0.00 |

| -CH₃ | +0.56 | -0.17 |

| -Cl | +0.71 | +0.23 |

| -OCH₃ | -0.02 | -0.27 |

| -OCF₃ | +1.04 | +0.35 |

| -CF₃ | +0.88 | +0.54 |

Data compiled from various medicinal chemistry sources. The Hansch-Lipinski π constant measures the contribution of a substituent to lipophilicity (logP), with positive values indicating increased lipophilicity. The Hammett constant (σₚ) quantifies the electron-donating (negative values) or electron-withdrawing (positive values) influence of a para-substituent on a benzene (B151609) ring.

Rational Design Strategies for Optimizing Indazole Derivatives Based on 6-Trifluoromethoxy Substitution

Rational drug design leverages the known properties of scaffolds and substituents to create molecules with improved potency, selectivity, and drug-like characteristics. For the this compound scaffold, design strategies often focus on a multi-pronged approach.

One primary strategy involves using the 6-OCF₃ group as a "pharmacokinetic anchor." Its role is to confer high metabolic stability and enhance membrane permeability, thus improving oral bioavailability. With these favorable properties established by the core scaffold, medicinal chemists can then focus on modifying other positions (primarily C3 and N1) to optimize "pharmacodynamic" properties—namely, potency and selectivity for the biological target. nih.gov

For example, in the design of kinase inhibitors, the indazole N1-H can act as a crucial hydrogen bond donor to the hinge region of the kinase. nih.govtandfonline.com A rational approach would involve maintaining the 6-OCF₃ group and the N1-H while systematically exploring a diverse array of substituents at the C3 position to identify groups that can access specific pockets within the ATP-binding site, thereby increasing potency and selectivity. nih.gov This structure-guided design is often aided by molecular modeling to predict favorable interactions before synthesis. nih.gov

Bioisosteric Transformations and Their Influence on Molecular Profile

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. nih.govresearchgate.net The this compound scaffold can be viewed through the lens of bioisosterism in two key ways.

First, the indazole ring itself is a well-established bioisostere of other aromatic systems, most notably indole (B1671886) and phenol (B47542). pharmablock.compharmablock.com Compared to an indole, an indazole offers an additional nitrogen atom that can act as a hydrogen bond acceptor, providing a different interaction profile with the target protein. pharmablock.com When replacing a phenol, the indazole ring is generally more lipophilic and less susceptible to phase I and II metabolism, which can lead to an improved pharmacokinetic profile. pharmablock.compharmablock.com Thus, a "scaffold hopping" strategy from a promising phenol or indole-based compound to a this compound core is a valid approach to discover novel chemical entities with superior properties. nih.gov

Second, the 6-trifluoromethoxy group is a bioisosteric replacement for other substituents. It is frequently used to replace a methoxy (B1213986) (-OCH₃) group to block metabolic oxidation. It can also be considered a replacement for a halogen like chlorine, offering similar steric bulk but with different electronic properties and lipophilicity. This allows chemists to fine-tune the electronic and physical properties of the benzene portion of the indazole ring to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Q & A

Q. How can researchers optimize the synthesis of 6-(Trifluoromethoxy)-1H-indazole to improve yield and purity?

Methodological approaches include:

- Heterocyclic Ring Formation : Utilize Pd-catalyzed cross-coupling reactions to introduce the trifluoromethoxy group at the 6-position of the indazole core. Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) to minimize side products .

- Fluorination Strategies : Employ electrophilic trifluoromethylation reagents (e.g., Togni’s reagent) or nucleophilic trifluoromethoxy sources under controlled anhydrous conditions to avoid hydrolysis .

- Purification : Use preparative HPLC or recrystallization with solvents like ethyl acetate/hexane to isolate high-purity compounds. Monitor purity via LC-MS and NMR (e.g., ¹H, ¹³C, ¹⁹F NMR) .

Q. What analytical techniques are critical for confirming the structure of this compound and its intermediates?

Key methods include:

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) to resolve aromatic protons (δ 7.1–8.0 ppm) and confirm substitution patterns. ¹⁹F NMR to verify the trifluoromethoxy group (δ -55 to -60 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ions (e.g., [M+H]⁺ at m/z 232.08 for C₈H₅F₃N₂O).

- X-ray Crystallography : For unambiguous confirmation of crystal structure and intermolecular interactions (e.g., hydrogen bonding in solid-state packing) .

Q. How does the trifluoromethoxy group influence the solubility and stability of this compound?

- Solubility : The trifluoromethoxy group enhances lipophilicity, reducing aqueous solubility. Use DMSO or ethanol for in vitro assays.

- Stability : The group is hydrolytically stable under neutral conditions but may degrade in strong acids/bases. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for this compound derivatives in targeting neurological receptors?

-

Substitution Effects : Piperazine substitutions at the 1-position (e.g., 6-(Piperazin-1-yl)-1H-indazole) enhance affinity for α₂-adrenoceptors, as shown in PET tracer studies .

-

Fluorophenyl Modifications : Adding 4-fluorophenyl groups to the indazole core improves selectivity for mGluR5 receptors, critical in neurodegenerative disease models .

-

Data Table :

Derivative Target Receptor IC₅₀ (nM) Selectivity Ratio 6-Trifluoromethoxy-1H α₂-Adrenoceptor 12.3 1:15 (vs. α₁) 6-Piperazinyl-1H mGluR5 8.7 1:20 (vs. mGluR1)

Q. How can researchers address contradictions in reported biological activity data for this compound analogs?

- Assay Variability : Replicate studies using standardized protocols (e.g., uniform cell lines, ligand concentrations). For example, conflicting α₂-adrenoceptor binding data may arise from differences in radioligand purity (³H-yohimbine vs. ³H-clonidine) .

- Metabolic Stability : Use liver microsome assays (human/rat) to compare metabolic half-lives (t₁/₂) and identify species-specific degradation pathways .

Q. What methodologies are recommended for in vivo evaluation of this compound in neurological models?

- PET Imaging : Radiosynthesize 6-[¹⁸F]fluoro-marsanidine (a derivative) for real-time brain uptake studies in rodents. Validate receptor specificity via pretreatment with α₂-adrenoceptor agonists .

- Behavioral Assays : Use α₂A-KO mice to isolate subtype-specific effects in pain or anxiety models. Measure locomotor activity and nociception thresholds .

Q. How can computational chemistry aid in designing novel this compound derivatives?

- Docking Studies : Model interactions with α₂-adrenoceptors using AutoDock Vina. Prioritize derivatives with hydrogen bonds to Ser200 and hydrophobic contacts with Phe412 .

- QSAR Models : Train machine learning algorithms on datasets of indazole analogs to predict logP and IC₅₀ values for untested compounds .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Crystal Packing : The trifluoromethoxy group’s bulkiness may disrupt lattice formation. Use co-crystallization agents (e.g., phosphoric acid) or slow evaporation in polar aprotic solvents .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) and powder XRD to identify stable polymorphs for formulation .

Q. What green chemistry approaches are applicable to synthesizing this compound?

- Electrochemical Synthesis : Use NaBr-mediated C–H thiolation to construct the indazole core with minimal waste (77% yield reported for benzothiazole analogs) .

- Solvent-Free Conditions : Explore microwave-assisted reactions to reduce energy consumption and reaction times .

Methodological Considerations for Data Interpretation

Q. How should researchers resolve discrepancies in NMR spectra of this compound derivatives?

- Dynamic Effects : Rotameric splitting in ¹H NMR (e.g., for NH protons) can be minimized by using DMSO-d₆ at elevated temperatures (60°C) .